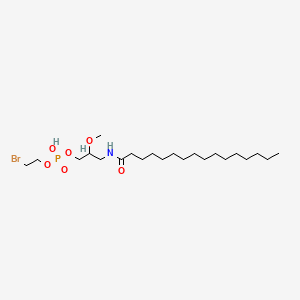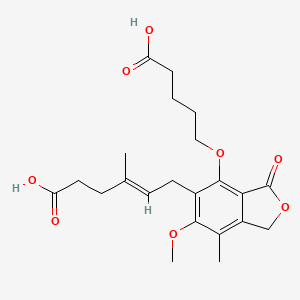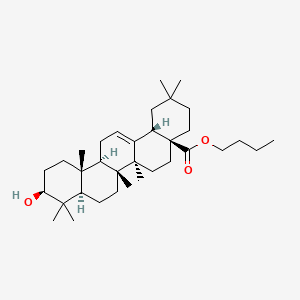
sym-Homo Spermidine-d4 Trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sym-Homo Spermidine-d4 Trihydrochloride: is an isotopically labeled analogue of Spermidine. This compound is often used in biochemical and proteomics research due to its unique properties and applications. The isotopic labeling allows for detailed tracking and analysis in various experimental setups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sym-Homo Spermidine-d4 Trihydrochloride involves the incorporation of deuterium atoms into the Spermidine molecule. This process typically includes the following steps:
Starting Material: The synthesis begins with the preparation of Spermidine.
Deuterium Incorporation: Deuterium atoms are introduced into the Spermidine molecule through specific chemical reactions, often involving deuterated reagents.
Purification: The resulting compound is purified to obtain sym-Homo Spermidine-d4.
Trihydrochloride Formation: The final step involves converting the deuterated Spermidine into its trihydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: sym-Homo Spermidine-d4 Trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one or more atoms in the molecule with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, sym-Homo Spermidine-d4 Trihydrochloride is used as a reference standard for isotopic labeling studies. It helps in understanding reaction mechanisms and kinetics by providing detailed insights into molecular transformations.
Biology: In biological research, this compound is utilized to study metabolic pathways and enzyme interactions. Its isotopic labeling allows for precise tracking of metabolic processes in vivo and in vitro.
Medicine: In medical research, this compound is used to investigate the pharmacokinetics and pharmacodynamics of Spermidine analogues. It aids in the development of new therapeutic agents by providing detailed information on drug metabolism and distribution.
Industry: In the industrial sector, this compound is employed in the production of isotopically labeled compounds for various applications, including drug development and environmental monitoring .
Mécanisme D'action
The mechanism of action of sym-Homo Spermidine-d4 Trihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: It interacts with enzymes involved in polyamine metabolism, affecting their activity and function.
Modulating Gene Expression: The compound can influence gene expression by interacting with DNA and RNA, leading to changes in cellular processes.
Altering Cellular Signaling: It affects cellular signaling pathways, modulating various physiological responses.
Comparaison Avec Des Composés Similaires
Spermidine: The parent compound, used in various biological and chemical studies.
sym-Homo Spermidine: The non-deuterated analogue of sym-Homo Spermidine-d4 Trihydrochloride.
N1-(4-Aminobutyl)-1,4-butanediamine: Another analogue with similar properties and applications.
Uniqueness: this compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in experimental setups. This feature distinguishes it from other similar compounds and enhances its utility in scientific research .
Propriétés
IUPAC Name |
N'-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3/c9-5-1-3-7-11-8-4-2-6-10/h11H,1-10H2/i5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODZHRGDSPLRMD-NZLXMSDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCCN)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCNCCCC([2H])([2H])N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747888 |
Source


|
| Record name | N~4~-[4-Amino(4,4-~2~H_2_)butyl](1,1-~2~H_2_)butane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856869-03-9 |
Source


|
| Record name | N~4~-[4-Amino(4,4-~2~H_2_)butyl](1,1-~2~H_2_)butane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









